Hdac-IN-64
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Overview
Description
Preparation Methods
The synthesis of Hdac-IN-64 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are detailed in various research articles. Industrial production methods for this compound are not widely documented, but they likely involve optimization of laboratory-scale synthesis procedures to achieve higher yields and purity.
Chemical Reactions Analysis
Hdac-IN-64 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Hdac-IN-64 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of HDACs and their role in gene expression and regulation . In biology, this compound is employed to investigate the effects of HDAC inhibition on cell proliferation, differentiation, and migration . In medicine, it has potential therapeutic applications in the treatment of cancer and neurodegenerative diseases . In industry, this compound can be used in the development of new drugs and imaging agents .
Mechanism of Action
Hdac-IN-64 exerts its effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from lysine residues on histone proteins . This inhibition leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression . The molecular targets of this compound include HDAC4, HDAC5, HDAC6, HDAC7, and HDAC9 . The pathways involved in its mechanism of action include the regulation of gene transcription, cell cycle progression, and apoptosis .
Comparison with Similar Compounds
Hdac-IN-64 is unique in its potent inhibition of multiple HDAC isoforms, particularly HDAC4, HDAC5, HDAC6, HDAC7, and HDAC9 . Similar compounds include other HDAC inhibitors such as vorinostat, panobinostat, and romidepsin . These compounds also inhibit HDAC activity but may have different selectivity profiles and potency. This compound’s ability to inhibit multiple HDAC isoforms with high potency makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H8ClF4N7O |
---|---|
Molecular Weight |
413.72 g/mol |
IUPAC Name |
6-chloro-9-[[2-fluoro-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C15H8ClF4N7O/c16-10-9-12(25-14(21)23-10)27(5-22-9)4-7-2-1-6(3-8(7)17)11-24-13(28-26-11)15(18,19)20/h1-3,5H,4H2,(H2,21,23,25) |
InChI Key |
MUCCBEWLLGMTNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)C(F)(F)F)F)CN3C=NC4=C3N=C(N=C4Cl)N |
Origin of Product |
United States |
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